molecular formula C11H17ClN2O B091238 3-(Diethylcarbamoyl)-1-methylpyridinium chloride CAS No. 16237-07-3

3-(Diethylcarbamoyl)-1-methylpyridinium chloride

Cat. No. B091238
CAS RN: 16237-07-3
M. Wt: 228.72 g/mol
InChI Key: WEFABUTUQIAKBY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Diethylcarbamoyl)-1-methylpyridinium chloride, also known as DEPC, is a chemical compound that has been widely used in scientific research for decades. It is a quaternary ammonium compound that is soluble in water and has a molecular weight of 202.72 g/mol. DEPC is primarily used as a RNAse inhibitor, which makes it an essential tool for molecular biology research.

Mechanism Of Action

3-(Diethylcarbamoyl)-1-methylpyridinium chloride inhibits RNAse activity by modifying histidine residues in the active site of the enzyme. This modification results in the inhibition of RNAse activity, which prevents RNA degradation.

Biochemical And Physiological Effects

3-(Diethylcarbamoyl)-1-methylpyridinium chloride has no known biochemical or physiological effects on living organisms. It is primarily used as a laboratory reagent and is not intended for human or animal consumption.

Advantages And Limitations For Lab Experiments

The primary advantage of using 3-(Diethylcarbamoyl)-1-methylpyridinium chloride in lab experiments is its ability to inhibit RNAse activity. This allows researchers to study RNA without the interference of RNA degradation. However, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride has some limitations. It is known to be toxic and should be handled with care. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride can react with some amino acids, such as histidine, which can interfere with protein structure and function.

Future Directions

3-(Diethylcarbamoyl)-1-methylpyridinium chloride has been widely used in molecular biology research for many years, but there are still many potential future directions for its use. One potential direction is the development of new RNAse inhibitors that are more effective and less toxic than 3-(Diethylcarbamoyl)-1-methylpyridinium chloride. Additionally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the development of new RNA-based therapeutics, such as RNA vaccines and RNA interference therapies. Finally, 3-(Diethylcarbamoyl)-1-methylpyridinium chloride could be used in the study of RNA modifications, such as RNA methylation and acetylation, which are emerging areas of research in molecular biology.

Synthesis Methods

The synthesis of 3-(Diethylcarbamoyl)-1-methylpyridinium chloride involves the reaction of 3-(dimethylamino)pyridine with diethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction yields a white crystalline solid that is purified by recrystallization with ethanol.

Scientific Research Applications

3-(Diethylcarbamoyl)-1-methylpyridinium chloride is commonly used in molecular biology research as an RNAse inhibitor. RNAse is an enzyme that degrades RNA, which can be problematic for researchers studying RNA molecules. 3-(Diethylcarbamoyl)-1-methylpyridinium chloride works by modifying histidine residues in the active site of RNAse, which inhibits its activity. This allows researchers to study RNA without the interference of RNAse degradation.

properties

CAS RN

16237-07-3

Product Name

3-(Diethylcarbamoyl)-1-methylpyridinium chloride

Molecular Formula

C11H17ClN2O

Molecular Weight

228.72 g/mol

IUPAC Name

N,N-diethyl-1-methylpyridin-1-ium-3-carboxamide;chloride

InChI

InChI=1S/C11H17N2O.ClH/c1-4-13(5-2)11(14)10-7-6-8-12(3)9-10;/h6-9H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

WEFABUTUQIAKBY-UHFFFAOYSA-M

SMILES

CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-]

Canonical SMILES

CCN(CC)C(=O)C1=C[N+](=CC=C1)C.[Cl-]

synonyms

CORAMINEMETHOCHLORIDE

Origin of Product

United States

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